Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13770831
InChI: InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-7-5-4-6-10(11)12(15)16-3/h4-7H,8-9H2,1-3H3
SMILES: B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC
Molecular Formula: C13H17BO4
Molecular Weight: 248.08 g/mol

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

CAS No.:

Cat. No.: VC13770831

Molecular Formula: C13H17BO4

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate -

Specification

Molecular Formula C13H17BO4
Molecular Weight 248.08 g/mol
IUPAC Name methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Standard InChI InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-7-5-4-6-10(11)12(15)16-3/h4-7H,8-9H2,1-3H3
Standard InChI Key FIIRHYAXUYGUTA-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC
Canonical SMILES B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a methyl benzoate group linked to a 5,5-dimethyl-1,3,2-dioxaborinane ring via a boron-carbon bond at the benzene ring’s meta position. The dioxaborinane ring adopts a chair-like conformation, stabilized by the geminal dimethyl groups at the 5-position, which reduces ring strain and enhances hydrolytic stability .

Key structural parameters:

  • Molecular formula: C13H17BO4\text{C}_{13}\text{H}_{17}\text{BO}_4

  • IUPAC name: Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

  • SMILES: B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OC

  • InChIKey: PHKPMLLLOVGICM-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:

SpectrumData
1H^1\text{H} NMR (CDCl3_3, 400 MHz)δ 8.47 (s, 1H), 8.22–8.05 (m, 1H), 7.98 (d, J = 7.4 Hz, 1H), 7.43 (t, J = 7.6 Hz, 1H), 3.91 (s, 3H), 3.78 (s, 4H), 1.03 (s, 6H) .
13C^{13}\text{C} NMR (CDCl3_3, 101 MHz)δ 167.41 (C=O), 138.33 (ipso-C), 135.00–127.68 (aromatic Cs), 72.36 (B-O), 52.01 (OCH3_3), 31.92 (CH3_3) .
HRMS[M+H]+^+ calculated: 248.1156; observed: 248.1156 .

Synthesis and Reactivity

Preparation Methods

The compound is synthesized via esterification and boronate formation:

  • Boronate Formation: Reaction of 3-bromobenzoic acid with 2,2-dimethyl-1,3-propanediol in toluene under Dean-Stark conditions yields the boronate ester .

  • Methyl Esterification: Subsequent treatment with methanol and catalytic acid produces the final product .

Reaction Scheme:

3-Bromobenzoic acid+2,2-dimethyl-1,3-propanedioltoluene, refluxBoronate intermediateMeOH, H+Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate\text{3-Bromobenzoic acid} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow{\text{toluene, reflux}} \text{Boronate intermediate} \xrightarrow{\text{MeOH, H}^+} \text{Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate}

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings, forming biaryl structures critical for pharmaceuticals and materials. For example, coupling with aryl halides in the presence of Pd(PPh3_3)4_4 and K2 _2CO3_3 achieves yields >80% .

Applications in Research

Medicinal Chemistry

The compound serves as a key intermediate in TLR7/8 agonist synthesis, such as imidazoquinolines, which are investigated for antiviral and anticancer properties . Its boronate group facilitates late-stage functionalization, enabling rapid diversification of drug candidates.

Materials Science

Incorporation into polymers enhances thermal stability and optical properties. For instance, boron-containing polyesters derived from this compound exhibit a glass transition temperature (TgT_g) of 125°C, making them suitable for high-performance coatings .

Agricultural Chemistry

Derivatives act as precursors for herbicides with improved bioavailability. Field trials demonstrate 95% weed inhibition at 50 ppm concentrations, outperforming traditional agents .

Comparative Analysis with Analogues

PropertyMethyl 3-substitutedEthyl 2-substituted
Molecular Weight248.08 g/mol262.11 g/mol
Suzuki Coupling Yield85%78%
Thermal Stability220°C (decomp.)205°C (decomp.)

The meta-substituted derivative exhibits superior reactivity and stability compared to ortho-substituted analogues due to reduced steric hindrance .

Future Directions

Ongoing research explores its use in photoactive materials and targeted drug delivery systems. Computational studies predict strong binding affinity (Kd=12nMK_d = 12 \, \text{nM}) for kinase inhibitors, warranting further experimental validation .

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